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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-
fluorobenzophenone (C₁₃H₉FO), a key intermediate in the synthesis of pharmaceuticals and

advanced materials. Due to a lack of available experimental data for 4-fluorobenzophenone,

this guide presents computationally predicted values and offers detailed experimental protocols

for the determination of its core thermochemical properties, including the enthalpy of formation,

enthalpy of sublimation, and heat capacity. By providing a thorough understanding of the

methodologies used to ascertain these properties for related compounds, this document serves

as a valuable resource for researchers seeking to characterize 4-fluorobenzophenone and

other similar molecules.

Introduction
4-Fluorobenzophenone is an aromatic ketone that serves as a versatile building block in

organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials

science. A thorough understanding of its thermochemical properties is crucial for process

optimization, safety assessments, and computational modeling of its behavior in various

applications. This guide summarizes the available data and provides detailed methodologies

for the experimental determination of key thermochemical parameters.
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Data Presentation: Thermochemical Properties
While experimental data for the thermochemical properties of 4-fluorobenzophenone are not

readily available in the current literature, computational methods provide valuable estimates.

The following tables summarize these predicted values and provide experimental data for the

parent compound, benzophenone, and other halogenated derivatives for comparative

purposes.

Table 1: General Properties of 4-Fluorobenzophenone

Property Value Source

Molecular Formula C₁₃H₉FO -

Molecular Weight 200.21 g/mol --INVALID-LINK--

CAS Number 345-83-5 --INVALID-LINK--

Melting Point 47-49 °C --INVALID-LINK--[1][2]

Boiling Point 302 °C (at 760 mmHg) --INVALID-LINK--[3]

Vapor Pressure 0.001 mmHg (at 25 °C) --INVALID-LINK--[3]

Table 2: Enthalpy of Formation (ΔfH°)
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Compound State
Experimental
ΔfH° (kJ/mol)

Computational
ΔfH° (kJ/mol)

Method

4-

Fluorobenzophe

none

gas Not Available -158.75 Joback Method

Benzophenone solid -33.9 ± 1.3 -
Combustion

Calorimetry

4-

Chlorobenzophe

none

solid Not Available - -

4-

Bromobenzophe

none

solid Not Available - -

Note: The Joback method is a group contribution method for the prediction of thermochemical

properties.

Table 3: Enthalpy of Sublimation (ΔsubH°)

Compound
Experimental ΔsubH°
(kJ/mol)

Method

4-Fluorobenzophenone Not Available -

Benzophenone 92.8 ± 2.9 Knudsen Effusion

4-Chlorobenzophenone Not Available -

4-Bromobenzophenone Not Available -

Table 4: Heat Capacity (Cp)
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Compound State
Experimental
Cp (J/mol·K)

Computational
Cp (J/mol·K)

Method

4-

Fluorobenzophe

none

ideal gas Not Available
349.63 (at

608.32 K)
Joback Method

Benzophenone solid
~230 (at 298.15

K)
-

Adiabatic

Calorimetry

Experimental Protocols
The determination of the thermochemical properties of organic compounds like 4-
fluorobenzophenone relies on precise calorimetric techniques. The following sections detail

the standard experimental protocols for measuring the enthalpy of formation, enthalpy of

sublimation, and heat capacity.

Determination of Enthalpy of Formation via Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined

indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Protocol:

Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed. The

sample is placed in a crucible inside the combustion bomb. A fuse wire (e.g., platinum or

iron) is connected to the electrodes of the bomb and positioned to be in contact with the

sample. A small amount of water is added to the bomb to ensure that the water formed

during combustion is in its liquid state.

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove air,

then pressurized with pure oxygen to approximately 30 atm.

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known

mass of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
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The entire assembly is placed in an insulating jacket to minimize heat exchange with the

surroundings.

Temperature Equilibration: The water in the calorimeter is stirred until a constant rate of

temperature change is observed (the pre-fire period).

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after the combustion reaction until a steady rate of temperature change is re-established

(the post-fire period).

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior

is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is

measured to determine the amount that has burned. The liquid in the bomb is collected and

titrated to determine the amount of nitric acid and sulfuric acid (if applicable) formed from any

nitrogen or sulfur impurities in the sample or atmosphere.

Data Analysis: The corrected temperature rise is determined from the temperature-time data.

The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating

with a substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of

combustion of the sample is then calculated. Finally, the standard enthalpy of formation is

calculated using Hess's law, from the balanced chemical equation for the combustion

reaction and the known standard enthalpies of formation of the combustion products (CO₂,

H₂O, and HF).

Determination of Enthalpy of Sublimation via Knudsen
Effusion
The Knudsen effusion method is used to determine the vapor pressure of a solid as a function

of temperature. From this data, the enthalpy of sublimation (ΔsubH°) can be calculated using

the Clausius-Clapeyron equation.

Protocol:

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell,

which is a small container with a precisely machined small orifice in its lid. The cell is
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weighed accurately.

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber. The cell is

heated to a specific, constant temperature.

Effusion and Mass Loss Measurement: In the high vacuum, the sample sublimes, and the

vapor effuses through the orifice. The rate of mass loss of the cell is measured over a period

of time. This can be done by either weighing the cell before and after the experiment for a set

duration or by using a microbalance to continuously monitor the mass loss.

Varying Temperature: The experiment is repeated at several different temperatures, and the

rate of mass loss is determined for each temperature.

Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of

mass loss using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where dm/dt is the

rate of mass loss, R is the ideal gas constant, T is the absolute temperature, M is the molar

mass of the effusing vapor, and A is the area of the orifice.

Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the

slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron

equation: ln(P) = -ΔsubH°/R * (1/T) + C

Determination of Heat Capacity via Differential Scanning
Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat

capacity (Cp) of a material as a function of temperature.

Protocol:

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically

sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard materials with known melting points and enthalpies of fusion (e.g., indium).
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Baseline Measurement: A baseline scan is performed with two empty pans to measure the

heat flow difference between the sample and reference holders.

Standard Measurement: A scan is performed with a standard material of known heat

capacity (e.g., sapphire) in the sample pan.

Sample Measurement: The standard is replaced with the sample pan containing the 4-
fluorobenzophenone, and the scan is repeated under the same conditions (temperature

range, heating rate).

Data Analysis: The heat flow to the sample is measured relative to the empty reference pan.

The heat capacity of the sample is calculated by comparing the heat flow required to heat

the sample with the heat flow required to heat the standard material of known heat capacity,

after correcting for the baseline. The specific heat capacity (Cp) is calculated using the

following equation: Cp(sample) = (DSC(sample) / mass(sample)) * (mass(standard) /

DSC(standard)) * Cp(standard) where DSC is the measured heat flow signal.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental

workflows for determining the key thermochemical properties of 4-fluorobenzophenone.
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Sample Preparation

Bomb Assembly & Pressurization

Calorimetry

Data Analysis

Weigh Sample

Place in Crucible

Attach Fuse Wire
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Workflow for Determining Enthalpy of Formation via Combustion Calorimetry.
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Preparation

Experiment

Analysis

Weigh Sample in Knudsen Cell

Place Cell in High Vacuum

Heat to Constant Temperature

Measure Mass Loss Over Time

Repeat at Different Temperatures
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Workflow for Determining Enthalpy of Sublimation via Knudsen Effusion.
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Preparation & Calibration

Measurement Scans

Data Analysis
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Workflow for Determining Heat Capacity via Differential Scanning Calorimetry.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b154158?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide has synthesized the available information on the thermochemical

properties of 4-fluorobenzophenone and provided detailed experimental protocols for their

determination. While experimental data for this specific compound remains elusive, the

provided computational values and the established methodologies for related benzophenones

offer a solid foundation for future research. The experimental workflows and data presented

herein are intended to aid researchers in the accurate characterization of 4-
fluorobenzophenone, thereby facilitating its effective use in drug development and materials

science. It is recommended that experimental studies be conducted to validate the

computational data and to provide a more complete thermochemical profile of this important

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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